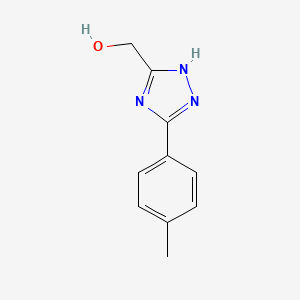

1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)-

Description

1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- is a triazole derivative characterized by a methanol (-CH2OH) substituent at the 5-position and a 4-methylphenyl group at the 3-position of the 1,2,4-triazole ring. This compound belongs to a broader class of 1,2,4-triazoles, which are heterocyclic systems known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Propriétés

Formule moléculaire |

C10H11N3O |

|---|---|

Poids moléculaire |

189.21 g/mol |

Nom IUPAC |

[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanol |

InChI |

InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)10-11-9(6-14)12-13-10/h2-5,14H,6H2,1H3,(H,11,12,13) |

Clé InChI |

LWFHKBPSLPWSSU-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C2=NNC(=N2)CO |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Pathway and Precursors

A well-established route for 1,2,4-triazole derivatives involves the cyclization of thiosemicarbazide precursors. For example, 5-cyanomethyl-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thiones are synthesized by refluxing thiosemicarbazides in 20% ammonia, followed by acidification to pH 4–5. Adapting this method, the target compound could be obtained by substituting the R-group with a 4-methylphenyl moiety and introducing a hydroxymethyl group at position 5.

Key Steps:

-

Formation of Thiosemicarbazides : Reacting 4-methylphenyl isothiocyanate with cyanoacetic acid hydrazide in ethanol under reflux yields the corresponding thiosemicarbazide.

-

Cyclization : Treating the thiosemicarbazide with 20% ammonia induces intramolecular cyclization, forming the triazole ring. Acidification precipitates the product.

Optimization Considerations:

-

Ammonia Concentration : Higher concentrations (20–25%) enhance cyclization efficiency.

-

Reaction Time : Prolonged reflux (30–60 minutes) ensures complete ring closure.

Nucleophilic Substitution and Alkylation Strategies

Patent-Based Approach for Analogous Triazoles

A patent describing the synthesis of 1-methyl-1H-1,2,4-triazole-3-methyl formate (CN113651762A) offers insights into regioselective alkylation. While the target compound differs in substituents, the methodology can be adapted:

Stepwise Functionalization:

-

N-Methylation : Reacting 1,2,4-triazole with chloromethane in the presence of potassium hydroxide introduces a methyl group at position 1.

-

Protection and Carboxylation :

-

Esterification and Deprotection : Converting the carboxylic acid to a methyl ester using thionyl chloride/methanol, followed by deprotection, yields the hydroxymethyl variant.

Critical Parameters:

-

Temperature Control : Maintaining −78°C during carboxylation minimizes side reactions.

-

Catalyst Use : Palladium on carbon (Pd/C) facilitates deprotection under hydrogen pressure.

Comparative Analysis of Methodologies

Yield and Efficiency

Advantages and Limitations

-

Cyclization Route :

-

Alkylation Route :

Mechanistic Insights and Spectral Validation

Cyclization Mechanism

The ammonia-mediated cyclization proceeds via nucleophilic attack of the thiolate ion on the adjacent carbon, eliminating ammonia and forming the triazole ring. Infrared (IR) spectroscopy confirms successful cyclization through C=N stretching bands at 1550–1559 cm⁻¹.

Alkylation and Esterification

In the patent method, LDA deprotonates the triazole, enabling carboxylation at position 3. Subsequent esterification with thionyl chloride and methanol proceeds via a nucleophilic acyl substitution mechanism. Nuclear magnetic resonance (NMR) spectra validate the methyl ester formation, with characteristic shifts at δ 3.7–3.9 ppm (OCH₃).

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Types de réactions : Le méthanol-5H-1,2,4-triazole, 3-(4-méthylphényl)- subit diverses réactions chimiques, notamment :

Oxydation : Le groupe méthanol peut être oxydé pour former un aldéhyde ou un acide carboxylique.

Réduction : Le cycle triazole peut être réduit dans des conditions spécifiques pour former des dihydrotriazoles.

Substitution : Les atomes d'hydrogène sur le cycle triazole peuvent être substitués par divers groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Gaz hydrogène avec un catalyseur au palladium ou borohydrure de sodium.

Substitution : Agents halogénants comme la N-bromosuccinimide (NBS) ou réactifs électrophiles.

Principaux produits :

Oxydation : Acide 3-(4-méthylphényl)-1H-1,2,4-triazole-5-carboxylique.

Réduction : Méthanol-3-(4-méthylphényl)-1,2-dihydro-1H-1,2,4-triazole-5.

Substitution : Divers triazoles substitués selon les réactifs utilisés.

Applications de la recherche scientifique

Le méthanol-5H-1,2,4-triazole, 3-(4-méthylphényl)- a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique, en particulier dans l'inhibition de l'anhydrase carbonique.

Médecine : Exploré pour ses propriétés antifongiques, antibactériennes et anticancéreuses. Il sert de composé principal pour développer de nouveaux agents thérapeutiques.

Industrie : Utilisé dans la production d'inhibiteurs de corrosion, de colorants et d'autres produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action du méthanol-5H-1,2,4-triazole, 3-(4-méthylphényl)- implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de l'anhydrase carbonique, il se lie au site actif de l'enzyme, bloquant son activité. Cette inhibition peut entraîner divers effets physiologiques, tels que la réduction de la pression intraoculaire dans le traitement du glaucome. La capacité du cycle triazole à former des liaisons hydrogène et à interagir avec les ions métalliques est cruciale pour son activité biologique.

Composés similaires :

Acide 1H-1,2,4-triazole-3-carboxylique : Un autre dérivé de triazole avec des groupes fonctionnels différents.

Méthanol-1H-1,2,3-triazole-5 : Structure similaire mais avec une configuration différente du cycle triazole.

3,5-Bis(2-hydroxyphényl)-1H-1,2,4-triazole : Un dérivé de triazole avec des groupes phényl supplémentaires.

Unicité : Le méthanol-5H-1,2,4-triazole, 3-(4-méthylphényl)- est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe 4-méthylphényl améliore sa lipophilie, améliorant potentiellement sa capacité à traverser les membranes cellulaires et à interagir avec des cibles intracellulaires. Cela en fait un composé précieux pour le développement de nouveaux médicaments et d'applications industrielles.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound's structural similarities to known antifungal agents suggest it may exhibit similar activities.

Case Study: Antimicrobial Activity

A study published in the International Journal of Pharmacology explored the synthesis of various triazole derivatives and their antimicrobial efficacy. The results indicated that compounds with a triazole moiety demonstrated significant activity against both bacterial and fungal strains. Specifically, derivatives similar to 1H-1,2,4-Triazole-5-methanol showed promising results in inhibiting the growth of Staphylococcus aureus and Candida albicans .

Table: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Fungal Strain | Activity Level |

|---|---|---|---|

| 1H-1,2,4-Triazole-5-methanol | Staphylococcus aureus | Candida albicans | Moderate |

| 4-amino-5-phenyl-4H-1,2,4-triazole | Escherichia coli | Aspergillus niger | High |

| 4-amino-5-(furan-2-yl)-4H-triazole | Pseudomonas aeruginosa | Fusarium oxysporum | Low |

Role in Drug Development

The unique properties of 1H-1,2,4-Triazole-5-methanol make it a candidate for further drug development. Its ability to interact with biological targets suggests potential use in treating infections resistant to conventional therapies.

Computational Studies

Recent computational studies have employed molecular docking techniques to predict the binding affinity of triazole derivatives to various biological targets. For instance, docking studies indicated that 1H-1,2,4-Triazole-5-methanol could effectively bind to enzymes involved in fungal cell wall synthesis, thereby inhibiting their function .

Agricultural Applications

Beyond medicinal uses, triazoles are also significant in agriculture as fungicides. The compound's structure allows it to interfere with fungal growth processes.

Case Study: Fungicidal Activity

Research has demonstrated that triazole derivatives can be effective fungicides against a variety of plant pathogens. A study indicated that compounds similar to 1H-1,2,4-Triazole-5-methanol exhibited high efficacy against Botrytis cinerea, a common plant pathogen .

Mécanisme D'action

The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma treatment. The triazole ring’s ability to form hydrogen bonds and interact with metal ions is crucial for its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Substituent Variations

The structural uniqueness of 1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- lies in its combination of a hydrophilic methanol group and a lipophilic aryl substituent. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Solubility: The methanol group in the target compound increases polarity, likely enhancing aqueous solubility compared to thione derivatives (e.g., ), which are more lipophilic due to sulfur-containing groups .

- Melting Points: Thione derivatives (e.g., ) typically exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) compared to the methanol analog .

- Hydrogen Bonding: The -CH2OH group acts as both a donor and acceptor, enabling stronger H-bonding interactions than thione or halogenated analogs (e.g., ), which rely on weaker van der Waals forces .

Activité Biologique

1H-1,2,4-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, 1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- (CAS Number: 74205-83-7) is notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antifungal properties and other pharmacological effects based on recent studies.

The molecular formula of 1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- is , with a molecular weight of approximately 178.20 g/mol. The structure features a triazole ring substituted with a 4-methylphenyl group and a hydroxymethyl group, which may influence its biological activity.

Antifungal Activity

Recent research highlights the antifungal potential of triazole derivatives. A review of various studies indicates that compounds with the triazole structure exhibit significant antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain triazole derivatives range from to against Candida albicans .

- Compounds featuring electron-withdrawing groups such as nitro and halogens at specific positions on the triazole ring demonstrated enhanced antifungal efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- can be attributed to its structural features. The presence of the hydroxymethyl group and the aromatic substitution plays a crucial role in enhancing its interaction with biological targets. Studies suggest that:

- Electron-donating groups (e.g., methyl) at the para position significantly increase antifungal potency.

- The molecular configuration allows for effective binding to fungal enzymes involved in cell wall synthesis .

Study on Antifungal Efficacy

A study evaluated various triazole derivatives against fungal strains. The results indicated that compounds similar to 1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- exhibited strong antifungal activity with MIC values comparable to established antifungal agents.

| Compound Name | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| Compound A | 0.25 | Aspergillus fumigatus |

| Compound B | 0.5 | Candida albicans |

| 1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- | TBD | TBD |

Note: TBD indicates data not yet determined in current studies.

Anticancer Activity

In addition to antifungal properties, some studies have explored the anticancer potential of triazole derivatives. For example:

Q & A

Basic: What are the common synthetic routes for synthesizing 1H-1,2,4-triazole-5-methanol derivatives?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. For example, hydrazine hydrate is refluxed with intermediates like substituted oxadiazoles or thiosemicarbazides in ethanol, followed by solvent removal under reduced pressure. Purification via recrystallization (e.g., ethanol or THF) is critical to isolate the product . Variations include optimizing substituent positions (e.g., fluorophenyl or methylphenyl groups) to tailor reactivity . Key steps include controlling reaction time, temperature, and stoichiometry to minimize byproducts.

Basic: How is the crystal structure of 3-(4-methylphenyl)-1H-1,2,4-triazole-5-methanol determined experimentally?

Methodological Answer:

X-ray crystallography is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using programs like SHELXD and refinement via SHELXL . Hydrogen bonding networks and torsional angles (e.g., N3-N2-C1-S1 = -179.93°) are analyzed to confirm molecular geometry . Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams to assess atomic displacement parameters .

Advanced: How can computational methods like DFT complement experimental data in analyzing triazole derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculates optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). Discrepancies between DFT-predicted and crystallographic bond lengths (e.g., C-S or N-N bonds) highlight steric or electronic effects . For example, DFT can explain deviations in dihedral angles (e.g., 74.79° between triazole and phenyl rings) caused by intermolecular interactions .

Advanced: What strategies resolve contradictions between spectroscopic data and crystallographic findings?

Methodological Answer:

Contradictions may arise from dynamic effects (e.g., hydrogen bonding in solution vs. solid state). For instance, NMR may show averaged signals for flexible groups, while crystallography reveals static conformations. Cross-validation using IR (to confirm hydrogen bonds) and computational modeling (to simulate spectra) reconciles such discrepancies . Torsional angles from X-ray data (e.g., -18.8° for N2-C8-C11-C12) should align with NMR coupling constants .

Basic: What analytical techniques are essential for characterizing triazole derivatives?

Methodological Answer:

- NMR : Assigns proton environments (e.g., methylphenyl groups) and confirms regiochemistry.

- X-ray Diffraction : Resolves stereochemistry and hydrogen-bonding motifs .

- IR Spectroscopy : Identifies functional groups (e.g., -OH in methanol substituents).

- Elemental Analysis : Verifies purity and stoichiometry .

Advanced: How can reaction conditions be optimized to improve yields of triazole derivatives?

Methodological Answer:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature Control : Lower temperatures reduce side reactions during sensitive steps (e.g., hydrazine addition) .

- Real-Time Monitoring : TLC or HPLC tracks reaction progress to terminate at peak conversion .

Advanced: What role do hydrogen bonds play in the molecular packing of triazole derivatives?

Methodological Answer:

Intramolecular hydrogen bonds (e.g., N1-H⋯N3 in crystal structures) stabilize planar conformations, while intermolecular bonds (e.g., N-H⋯S or N-H⋯F) drive supramolecular assembly into chains or layers . These interactions influence melting points, solubility, and stability, critical for pharmaceutical applications .

Basic: How is purity confirmed after synthesizing triazole derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.